Tetraethyl octane-1,1,8,8-tetracarboxylate
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Overview
Description
Tetraethyl octane-1,1,8,8-tetracarboxylate is an organic compound with the molecular formula C20H34O8 and a molecular weight of 402.479 g/mol . It is a tetraester derivative of octane-1,1,8,8-tetracarboxylic acid, characterized by the presence of four ester groups attached to the octane backbone . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyl octane-1,1,8,8-tetracarboxylate can be synthesized through a multi-step process involving the reaction of 1,6-dibromohexane with diethyl malonate . The reaction typically proceeds under basic conditions, using a strong base such as sodium ethoxide to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to further esterification to yield the final tetraester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl octane-1,1,8,8-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield octane-1,1,8,8-tetracarboxylic acid.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Octane-1,1,8,8-tetracarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetraethyl octane-1,1,8,8-tetracarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tetraethyl octane-1,1,8,8-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions . The compound’s reactivity and ability to form multiple derivatives make it a versatile tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl butane-1,2,2,4-tetracarboxylate
- Tetraethyl octane-1,2,3,3-tetracarboxylate
- Tetraethyl octane-1,2,4,4-tetracarboxylate
Uniqueness
Tetraethyl octane-1,1,8,8-tetracarboxylate is unique due to its specific ester configuration and the length of its carbon chain. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar tetraester compounds .
Properties
CAS No. |
86244-66-8 |
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Molecular Formula |
C20H34O8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
tetraethyl octane-1,1,8,8-tetracarboxylate |
InChI |
InChI=1S/C20H34O8/c1-5-25-17(21)15(18(22)26-6-2)13-11-9-10-12-14-16(19(23)27-7-3)20(24)28-8-4/h15-16H,5-14H2,1-4H3 |
InChI Key |
JKXFMUASODJEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCC(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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